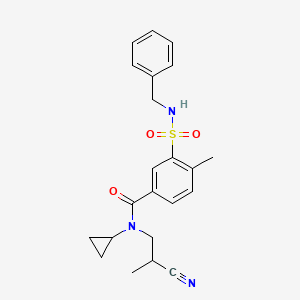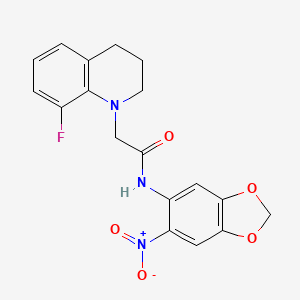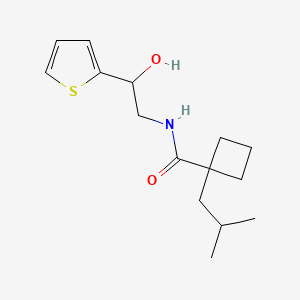
3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide, also known as BSCMCB, is a synthetic compound that has been widely used in scientific research. It belongs to the family of sulfonamide compounds, which have been extensively studied for their biological activities. BSCMCB has shown promising results in various research areas, including cancer treatment, neuroscience, and infectious diseases. In
Wirkmechanismus
The exact mechanism of action of 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as carbonic anhydrase and topoisomerase. 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and physiological effects:
3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has been shown to have antibacterial and antifungal activities by inhibiting the growth of certain microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has several advantages for lab experiments. It is a synthetic compound, which allows for easy reproducibility and modification of its chemical structure. 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has also been shown to have low toxicity in vitro, making it a safe compound for lab experiments. However, the limitations of 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide include its limited solubility in water, which may affect its bioavailability in vivo. Additionally, the exact mechanism of action of 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide is not fully understood, which may hinder its clinical development.
Zukünftige Richtungen
For the study of 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide include the development of analogs, further studies to understand its clinical applications, and its potential use in other research areas.
Synthesemethoden
The synthesis of 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide involves several steps, including the reaction of 3-nitrobenzyl alcohol with thiourea, followed by the reduction of the resulting nitrothiophenol with sodium borohydride. The obtained product is then reacted with 2-bromo-N-cyclopropyl-4-methylbenzamide in the presence of potassium carbonate and copper powder. The final step involves the reaction of the resulting intermediate with 2-cyanopropyl bromide in the presence of cesium carbonate.
Wissenschaftliche Forschungsanwendungen
3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has been extensively used in scientific research due to its diverse biological activities. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has also been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has been shown to have antibacterial and antifungal activities, making it a potential candidate for the treatment of infectious diseases.
Eigenschaften
IUPAC Name |
3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-16(13-23)15-25(20-10-11-20)22(26)19-9-8-17(2)21(12-19)29(27,28)24-14-18-6-4-3-5-7-18/h3-9,12,16,20,24H,10-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUDROFGNDQBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CC(C)C#N)C2CC2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,2-benzoxazol-3-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B7681636.png)
![2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-[(3-fluoro-4-methylphenyl)methyl]acetamide](/img/structure/B7681637.png)

![[4-(Adamantane-1-carbonyl)piperazin-1-yl]-(2-butyl-4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7681675.png)
![2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7681679.png)
![N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B7681680.png)
![Ethyl 5-[(2-bromo-3-methylphenyl)sulfonylamino]pyridine-2-carboxylate](/img/structure/B7681687.png)
![4-acetyl-3,5-dimethyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7681689.png)
![Propan-2-yl 3-[[4-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]piperazine-1-carbonyl]amino]propanoate](/img/structure/B7681695.png)
![[2-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B7681703.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-oxopiperazin-1-yl)propanamide](/img/structure/B7681704.png)
![1-(4-Methylsulfonyl-2-nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B7681715.png)
![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-4-(4-ethyl-1,2,4-triazol-3-yl)benzamide](/img/structure/B7681725.png)
